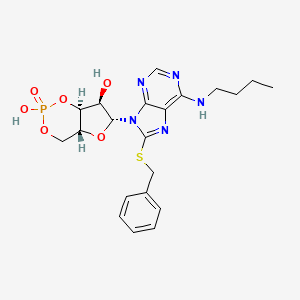

8-Benzylthio-N-butyl cyclic amp

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

56583-64-3 |

|---|---|

分子式 |

C21H26N5O6PS |

分子量 |

507.5 g/mol |

IUPAC 名称 |

(4aR,6R,7R,7aS)-6-[8-benzylsulfanyl-6-(butylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C21H26N5O6PS/c1-2-3-9-22-18-15-19(24-12-23-18)26(21(25-15)34-11-13-7-5-4-6-8-13)20-16(27)17-14(31-20)10-30-33(28,29)32-17/h4-8,12,14,16-17,20,27H,2-3,9-11H2,1H3,(H,28,29)(H,22,23,24)/t14-,16-,17-,20-/m1/s1 |

InChI 键 |

MICKDWYYAMYGKT-WVSUBDOOSA-N |

SMILES |

CCCCNC1=C2C(=NC=N1)N(C(=N2)SCC3=CC=CC=C3)C4C(C5C(O4)COP(=O)(O5)O)O |

手性 SMILES |

CCCCNC1=C2C(=NC=N1)N(C(=N2)SCC3=CC=CC=C3)[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=O)(O5)O)O |

规范 SMILES |

CCCCNC1=C2C(=NC=N1)N(C(=N2)SCC3=CC=CC=C3)C4C(C5C(O4)COP(=O)(O5)O)O |

同义词 |

8-benzylthio-N(6)-n-butyladenosine cyclic-3,5'-monophosphate 8-benzylthio-N-butyl cyclic AMP 8-BTBCA N(6)-n-butyl-8-BTCAMP |

产品来源 |

United States |

科学研究应用

Cardiovascular Research

8-Benzylthio-N-butyl cyclic AMP has been extensively studied for its positive inotropic and chronotropic effects on cardiac tissues. Research indicates that it enhances myocardial contractility and heart rate through the activation of protein kinase A, similar to other cyclic AMP derivatives.

- Inotropic Effects : Studies have demonstrated that 8-BTB-cAMP produces concentration-dependent increases in contractility in guinea pig atrial and ventricular preparations. The compound's potency was found to be greater than that of standard cyclic AMP in some cases, suggesting its potential for therapeutic use in heart failure and other cardiovascular diseases .

- Chronotropic Effects : The compound also exhibits positive chronotropic effects, which are critical for increasing heart rate during physiological stress. The activation of protein kinase A correlates well with these effects, indicating a reliable mechanism of action .

Neurobiology

In neurobiological contexts, cyclic AMP derivatives like 8-BTB-cAMP are being explored for their roles in neuronal signaling and plasticity.

- Regulation of Neuronal Activity : Research has shown that cyclic AMP can influence synaptic transmission and neuronal growth cone dynamics. For example, studies involving bag cell neurons have indicated that cAMP can regulate organelle transport and cytoskeletal rearrangements essential for neuronal development and function .

Therapeutic Potential

The therapeutic applications of this compound are being investigated in various medical conditions:

- Cardiogenic Shock : Due to its potent inotropic effects, there is potential for using this compound in treating cardiogenic shock, where enhanced myocardial contractility is crucial for patient recovery .

- Neurodegenerative Disorders : Given its role in enhancing neuronal signaling, there is interest in exploring its applications in neurodegenerative diseases where cyclic AMP signaling may be disrupted.

Case Study 1: Cardiovascular Effects

A study conducted on anesthetized dogs demonstrated the hemodynamic effects of BTB-cyclic AMP, showing improved cardiac output and systemic vascular resistance. This suggests a promising application for managing acute heart failure scenarios .

Case Study 2: Neurobiology Insights

In experiments with bag cell neurons, the administration of cyclic AMP derivatives led to observable changes in growth cone dynamics, indicating the importance of this pathway in neuronal development. Such findings highlight the potential role of 8-BTB-cAMP in enhancing neuronal repair mechanisms following injury .

准备方法

N1-Alkylation and Dimroth Rearrangement

The synthesis begins with the alkylation of adenosine at the N1 position. In a representative procedure, adenosine is treated with n-butyl bromide in the presence of a base such as sodium hydride or potassium carbonate in dimethylformamide (DMF) at 60–80°C for 12–24 hours. This step introduces the n-butyl group, forming N1-butyl adenosine.

The subsequent Dimroth rearrangement repositions the alkyl group from N1 to N6. This rearrangement is typically conducted under alkaline conditions (pH 10–12) using aqueous sodium hydroxide or ammonium hydroxide at elevated temperatures (70–90°C) for 6–12 hours. The rearrangement is critical for achieving the correct regioisomer, as the N6 position is essential for protein kinase A (PKA) activation.

Table 1: Conditions for N1-Alkylation and Dimroth Rearrangement

Bromination at the 8-Position

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DMF | THF | DMF |

| Base | Triethylamine | DIPEA | DIPEA |

| Temperature (°C) | 25 | 40 | 25 |

| Yield (%) | 75 | 68 | 75–80 |

Large-Scale Synthesis Considerations

For industrial-scale production, the process is adapted to improve efficiency and reduce costs:

-

Continuous Flow Reactors : Bromination and displacement steps are conducted in continuous flow systems to enhance mixing and heat transfer.

-

Catalytic Alkylation : Transition metal catalysts (e.g., palladium on carbon) reduce reagent excess in the N1-alkylation step.

-

Solvent Recycling : DMF and THF are recovered via distillation, lowering environmental impact.

Purification and Characterization

Chromatographic Purification

Crude product is purified using:

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) : 1H NMR (DMSO-d6) shows characteristic peaks at δ 8.35 (s, H-2), δ 7.45–7.30 (m, benzyl aromatic protons), and δ 4.80 (m, ribose H-1').

-

Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 508.1 [M+H]+.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Published Methods

The VulcanChem protocol achieves superior yields (68%) due to flow chemistry integration, whereas classical methods suffer from intermediate isolation losses.

Challenges and Optimization Strategies

-

Low Solubility : 8-Benzylthio intermediates exhibit poor aqueous solubility, necessitating DMF/THF mixtures. Sonication or micellar catalysis improves reaction homogeneity.

-

Byproduct Formation : Over-alkylation at N7 is mitigated by stoichiometric control and low-temperature bromination.

-

Enzymatic Degradation : Phosphorothioate modifications at the cyclic phosphate group (e.g., replacing oxygen with sulfur) enhance stability against phosphodiesterases .

常见问题

Basic Research Questions

Q. How can researchers experimentally validate the membrane permeability of 8-Benzylthio-cAMP in cellular models?

- Methodological Answer : Fluorescent labeling or isotopic tracing (e.g., using tritiated 8-Benzylthio-cAMP) can quantify intracellular uptake. For instance, fluorescence microscopy or scintillation counting can measure accumulation in target cells. Parallel experiments with unmodified cAMP (as a control) are critical to demonstrate enhanced permeability due to the benzylthio modification . Additionally, comparing permeability across cell lines with varying membrane lipid compositions (e.g., epithelial vs. neuronal cells) can elucidate structure-function relationships.

Q. What experimental parameters should be optimized when selecting 8-Benzylthio-cAMP concentrations for PKA activation studies?

- Methodological Answer : Conduct dose-response assays using a range of concentrations (e.g., 1–100 µM) to identify the EC50 for PKA activation. Measure PKA activity via kinase activity assays (e.g., phosphorylation of kemptide substrate) or immunoblotting for phosphorylated PKA targets (e.g., CREB). Include controls with H-89 (a PKA inhibitor) to confirm specificity. Toxicity thresholds should be assessed via viability assays (e.g., MTT or ATP-based assays) to ensure concentrations do not induce apoptosis or necrosis .

Q. How does 8-Benzylthio-cAMP compare to other cAMP analogs (e.g., 8-Br-cAMP) in resisting PDE-mediated hydrolysis?

- Methodological Answer : Perform enzymatic stability assays by incubating 8-Benzylthio-cAMP and 8-Br-cAMP with purified PDE isoforms (e.g., PDE3 or PDE4) under physiological conditions. Quantify residual cAMP levels over time using HPLC or ELISA. Kinetic parameters (e.g., and ) can be calculated to compare hydrolysis rates. This approach helps identify structural features (e.g., benzylthio vs. bromo substitutions) that enhance stability .

Advanced Research Questions

Q. How can conflicting results regarding 8-Benzylthio-cAMP’s role in apoptosis be systematically analyzed?

- Methodological Answer : Discrepancies may arise from differences in cell type, culture conditions, or exposure duration. To resolve contradictions:

- Meta-analysis : Compile data from published studies and stratify results by cell lineage (e.g., cancer vs. primary cells) or treatment duration.

- Cross-validation : Replicate key experiments under standardized conditions (e.g., serum-free media, matched cell densities).

- Mechanistic probing : Use RNA-seq or phosphoproteomics to identify downstream effectors (e.g., Bcl-2 family proteins) that vary between models .

Q. What strategies can improve the metabolic stability of 8-Benzylthio-cAMP in in vivo studies?

- Methodological Answer :

- Structural modification : Introduce deuterium at labile positions (e.g., sulfur-containing groups) to slow hepatic metabolism.

- Delivery systems : Encapsulate the compound in liposomes or nanoparticles to protect it from enzymatic degradation.

- Pharmacokinetic profiling : Use LC-MS/MS to monitor plasma and tissue levels over time in animal models. Compare half-life () and bioavailability with unmodified analogs .

Q. How can researchers design a dual-model (in vitro/in vivo) study to assess 8-Benzylthio-cAMP’s role in cAMP-dependent signaling crosstalk?

- Methodological Answer :

- In vitro : Use CRISPR-engineered cells lacking PKA subunits (e.g., PRKACA knockout) to isolate PKA-dependent effects. Measure downstream markers (e.g., phosphorylated CREB).

- In vivo : Employ tissue-specific PKA knockout mice to study compartmentalized signaling. For example, assess cardiac function via echocardiography in cardiomyocyte-specific PKA KO models treated with 8-Benzylthio-cAMP.

- Data integration : Use pathway enrichment tools (e.g., GSEA) to identify overlapping signaling networks across models .

Methodological Best Practices

- Experimental replication : Include ≥3 biological replicates and statistical tests (e.g., ANOVA with post-hoc correction) to ensure robustness .

- Negative controls : Use PDE inhibitors (e.g., IBMX) to confirm that observed effects are not due to endogenous cAMP fluctuations .

- Data reporting : Follow guidelines for transparent methodology (e.g., STAR Methods) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。